molecular formula C9H13NO B1268121 2-(Benzyloxy)-1-ethanamine CAS No. 38336-04-8

2-(Benzyloxy)-1-ethanamine

Cat. No. B1268121
CAS RN: 38336-04-8
M. Wt: 151.21 g/mol
InChI Key: XJGVVOAKITWCAB-UHFFFAOYSA-N
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Patent
US08901087B2

Procedure details

A solution of 127 (10 g, 35 mmol) in ethanol (200 mL) was treated with hydrazine (84 g, 71 mmol, 80% in water) at reflux for 12 hours. After a filtration, the filtrate was concentrated under vacuum to give a residue, which was purified by a silica gel column, eluted with 5% methanol in dichloromethane to afford 128 as light yellow oil (4 g, 74%). (ES, m/z) [M+H]+ 152.0; 1H NMR (300 MHz, CDCl3) δ 7.28-7.40 (m, 5H), 4.56 (s, 2H), 3.54 (t, J=5.4 Hz, 2H), 2.94 (t, J=5.1 Hz, 2H).
Name
127
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][N:11]1C(=O)C2C(=CC=CC=2)C1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NN>C(O)C>[CH2:1]([O:8][CH2:9][CH2:10][NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
127
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
84 g
Type
reactant
Smiles
NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
After a filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column
WASH
Type
WASH
Details
eluted with 5% methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCN
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.